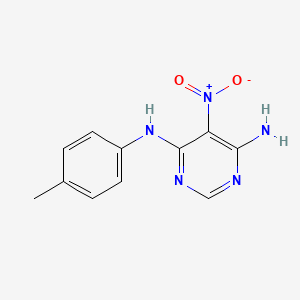
5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . The compound “5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine” is likely to be a derivative of pyrimidine, containing additional functional groups that may alter its properties and biological activity.
Synthesis Analysis
Pyrimidines can be synthesized using various methods. For instance, organolithium reagents have been used for the regioselective synthesis of new pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Chemical Reactions Analysis
Pyrimidines are known to undergo a variety of chemical reactions. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to depend on its specific molecular structure. Pyrimidines are generally characterized by their electron-deficient character, which makes them susceptible to nucleophilic aromatic substitution reactions .科学的研究の応用
Organic Synthesis and Chemical Reactions
Pyrimidine derivatives have been explored for their reactivity and utility in organic synthesis. The Fischer–Hepp type rearrangement in pyrimidines, for example, demonstrates the activation of chloropyrimidines towards nucleophilic substitution reactions, leading to either N-denitrosation or rearrangement outcomes depending on the pyrimidine structure (Čikotienė, Jonušis, & Jakubkienė, 2013). Similarly, studies on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have revealed regio- and stereoselective addition reactions, highlighting the synthetic versatility of pyrimidine compounds (Čikotienė, Pudziuvelyte, Brukštus, & Tumkevičius, 2007).
Material Science Applications
In material science, pyrimidine derivatives have contributed to the development of photodegradable polymers and heat-resistant polyimides. Research on positive working polyimides derived from 2-nitro-p-xylyleneoxyamine has shown improved photolytic decomposability, indicating potential for advanced material applications (Feng, Matsumoto, & Kurosaki, 1997).
Biochemical and Biomedical Research
Although direct studies on 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine in biochemical contexts were not found, related pyrimidine compounds have been investigated for their biological activities. For instance, a new series of pyrimidine derivatives linked with morpholinophenyl groups showed significant larvicidal activity, demonstrating the potential of pyrimidine compounds in developing new bioactive molecules (Gorle et al., 2016).
Analytical and Sensing Applications
Pyrimidine derivatives have also been employed as sensors for detecting metal ions. A study on NO-generating properties of oxadiazolopyrimidine diones highlights the utility of pyrimidine compounds in developing sensors and probes for biochemical applications (Sako, Oda, Ohara, Hirota, & Maki, 1998).
作用機序
将来の方向性
特性
IUPAC Name |
4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLHXVWIBQMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethoxy-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2913422.png)
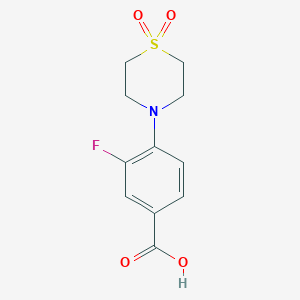

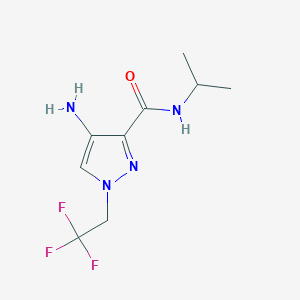
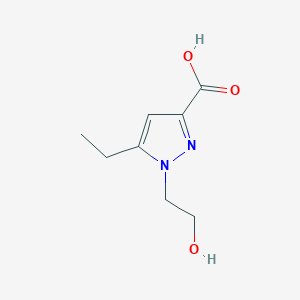
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2913433.png)
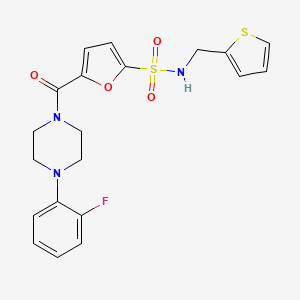

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)
![3-(Dimethylamino)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2913442.png)